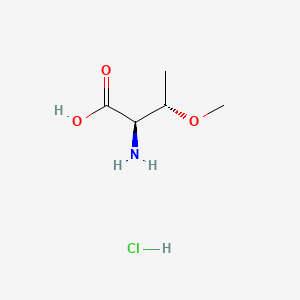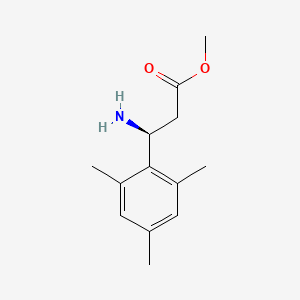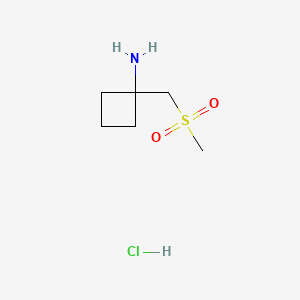![molecular formula C10H16N2O2 B13479245 (3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]piperazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions, which form the pyrrolo[1,2-a]piperazine core, followed by functional group modifications to introduce the propan-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure environmentally friendly production processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
(3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, with enhanced properties.
Mécanisme D'action
The mechanism of action of (3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione include other pyrrolo[1,2-a]piperazine derivatives, such as:
- (3R,8aR)-3-(methyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
- (3R,8aR)-3-(ethyl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione
Uniqueness
The uniqueness of (3R,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazine-1,4-dione lies in its specific structural features, such as the propan-2-yl group, which may confer distinct chemical and biological properties compared to other similar compounds. These unique properties make it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m1/s1 |
Clé InChI |
XLUAWXQORJEMBD-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
SMILES canonique |
CC(C)C1C(=O)N2CCCC2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)


![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)







